molecular formula C16H24N2O6 B1217404 Pirisudanol CAS No. 33605-94-6

Pirisudanol

Cat. No.: B1217404
CAS No.: 33605-94-6
M. Wt: 340.37 g/mol
InChI Key: KTOAWCPDBUCJED-UHFFFAOYSA-N
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Preparation Methods

Pirisudanol is synthesized through the esterification of pyridoxine and deanol with succinic acid. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the ester bond. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Pirisudanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form corresponding alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the dimethylamino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

    Chemistry: It is used as a model compound to study esterification and other organic reactions.

    Biology: It has been investigated for its effects on neurotransmitter activity and cognitive function.

    Medicine: It is used in the treatment of mild cognitive impairment, fatigue, and depression. It has also been studied for its potential neuroprotective effects.

    Industry: It is used in the formulation of nootropic supplements and other cognitive enhancers

Mechanism of Action

Pirisudanol exerts its effects through multiple pathways:

    Neurotransmitter Modulation: It enhances the activity of neurotransmitters such as dopamine and norepinephrine, which are crucial for mood regulation, alertness, and concentration.

    Cerebral Blood Flow: It improves cerebral blood flow by exerting vasodilatory effects, ensuring adequate oxygen and nutrient delivery to brain cells.

    Antioxidant Properties: It acts as an antioxidant, neutralizing free radicals and protecting neurons from oxidative damage.

    Energy Metabolism: It enhances glucose utilization in the brain, sustaining energy levels needed for cognitive tasks.

Comparison with Similar Compounds

Pirisudanol is similar to other nootropic compounds such as:

Properties

CAS No.

33605-94-6

Molecular Formula

C16H24N2O6

Molecular Weight

340.37 g/mol

IUPAC Name

1-O-[2-(dimethylamino)ethyl] 4-O-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl] butanedioate

InChI

InChI=1S/C16H24N2O6/c1-11-16(22)13(9-19)12(8-17-11)10-24-15(21)5-4-14(20)23-7-6-18(2)3/h8,19,22H,4-7,9-10H2,1-3H3

InChI Key

KTOAWCPDBUCJED-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=C1O)CO)COC(=O)CCC(=O)OCCN(C)C

Canonical SMILES

CC1=NC=C(C(=C1O)CO)COC(=O)CCC(=O)OCCN(C)C

Key on ui other cas no.

33605-94-6
33510-78-0

Related CAS

33510-78-0 (monomaleate)
53659-00-0 (dimaleate)
53659-00-0 (dimaleate salt/solvate)

Synonyms

pyrisuccideanol
pyrisuccideanol dimaleate
pyrisuccideanol monomaleate
Stivane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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